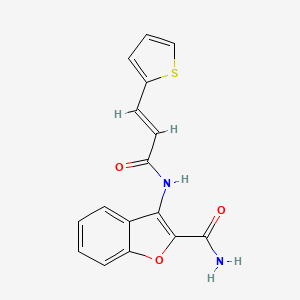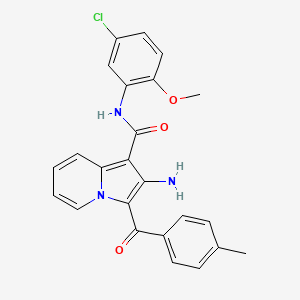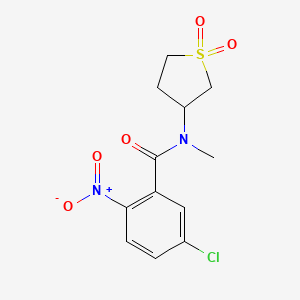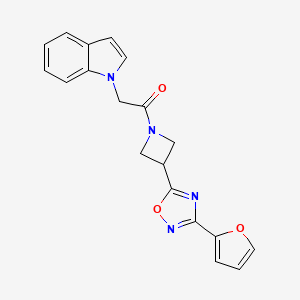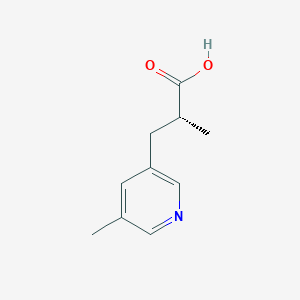
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a propanoic acid moiety at the 3-position. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is typically catalyzed by palladium and proceeds under mild conditions to yield the desired pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . For example, the α-methylation of pyridines using a bench-top continuous flow setup can produce 2-methylpyridines with high selectivity and yield .
化学反応の分析
Types of Reactions
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium or rhodium catalysts is often employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce piperidine derivatives .
科学的研究の応用
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and polymers
作用機序
The mechanism of action of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .
類似化合物との比較
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with a single methyl group.
3-(5-Methylpyridin-3-yl)propanoic acid: Lacks the (2R) stereochemistry.
Pyridine-3-carboxylic acid: A pyridine derivative with a carboxylic acid group at the 3-position.
Uniqueness
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both a methyl group and a propanoic acid moiety on the pyridine ring. This combination of structural features can result in distinct biological activities and chemical reactivities compared to other similar compounds .
特性
IUPAC Name |
(2R)-2-methyl-3-(5-methylpyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-9(6-11-5-7)4-8(2)10(12)13/h3,5-6,8H,4H2,1-2H3,(H,12,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDPYGGUYSMUPV-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
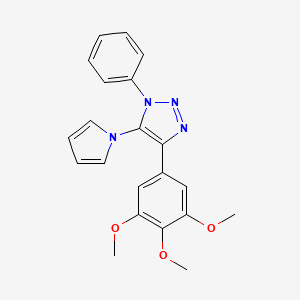
![4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide](/img/structure/B2609007.png)
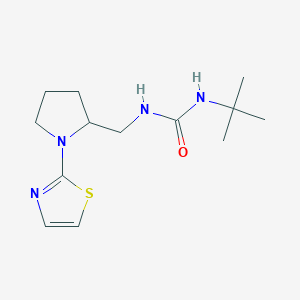
![4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2609010.png)
![4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609014.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2609015.png)

![Tert-butyl 4-{[(3-chloropyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2609018.png)
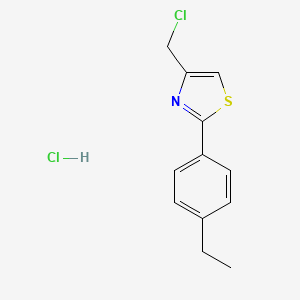
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2609021.png)
